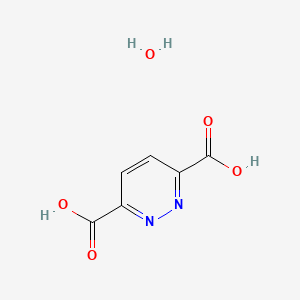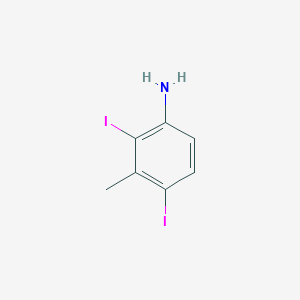
2,4-Diiodo-3-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diiodo-3-methylaniline is an aromatic amine with the molecular formula C7H7I2N It is characterized by the presence of two iodine atoms and a methyl group attached to the benzene ring, specifically at the 2nd, 4th, and 3rd positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
2,4-Diiodo-3-methylaniline can be synthesized through the iodination of 3-methylaniline. One effective method involves the use of molecular iodine (I2) and ammonium acetate (NH4OAc) as a catalyst in ethanol. The reaction typically proceeds under mild conditions, resulting in the formation of the desired diiodinated product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the iodination of aromatic amines using molecular iodine or other iodinating agents. The process may be optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and catalyst concentration.
化学反应分析
Types of Reactions
2,4-Diiodo-3-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atoms on the benzene ring make it highly reactive towards electrophiles.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine-substituted positions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorinating agents can be used under mild conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives.
Nucleophilic Substitution: Products include substituted anilines.
Oxidation and Reduction: Products include nitroanilines or reduced amines.
科学研究应用
2,4-Diiodo-3-methylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of iodinated compounds for medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Diiodo-3-methylaniline involves its interaction with various molecular targets. The iodine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The amino group can form hydrogen bonds and interact with biological molecules, potentially affecting their function.
相似化合物的比较
Similar Compounds
2,4-Diiodoaniline: Similar structure but lacks the methyl group.
3,5-Diiodo-4-methylaniline: Similar structure but with different iodine substitution pattern.
2,4,6-Triiodoaniline: Contains an additional iodine atom.
Uniqueness
2,4-Diiodo-3-methylaniline is unique due to the specific positioning of the iodine atoms and the methyl group, which influences its chemical reactivity and potential applications. The presence of both electron-donating (methyl) and electron-withdrawing (iodine) groups creates a unique electronic environment on the benzene ring, affecting its reactivity and interactions with other molecules.
属性
分子式 |
C7H7I2N |
|---|---|
分子量 |
358.95 g/mol |
IUPAC 名称 |
2,4-diiodo-3-methylaniline |
InChI |
InChI=1S/C7H7I2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 |
InChI 键 |
UMTNVBBUUJZGOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1I)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


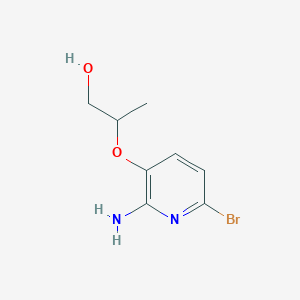
![2-Heptyl-5-methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098813.png)

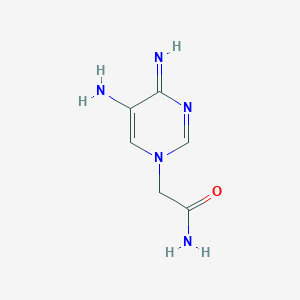
![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)


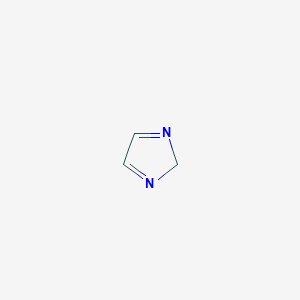
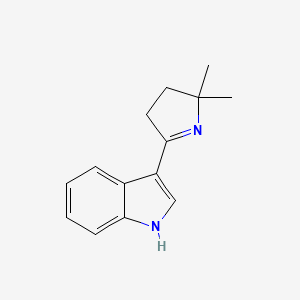

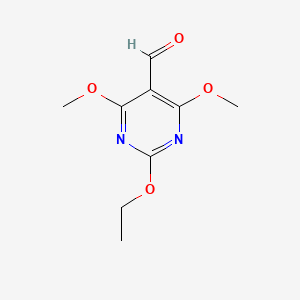

![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
